

A Comparative Guide to the Purity Assessment of Commercial Disperse Red 17

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Compound of Interest

Compound Name: Disperse Red 17

Cat. No.: B15556278

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This guide provides a comprehensive comparison of the purity of commercial **Disperse Red 17**, a synthetic azo dye widely used in the textile and cosmetics industries.[1][2] For researchers, scientists, and drug development professionals, understanding the purity of this compound is critical for ensuring the accuracy and reliability of experimental results. This document outlines quantitative data from different sources, details the experimental protocols for key analytical techniques, and presents a logical workflow for purity assessment.

Quantitative Purity Analysis: A Comparative Overview

The purity of commercial **Disperse Red 17** can vary significantly, primarily due to the presence of synthetic byproducts, residual starting materials, and additives such as dispersants.[3] High-purity analytical standards are available and serve as a benchmark for comparison against commercial-grade products, which are often sold as formulations.

Below is a summary of quantitative data from an analytical standard and commercial batches of **Disperse Red 17**.

Source/Grade	Analytical Method	Purity/Dye Content	Identified Impurities	Notes
Analytical Standard	HPLC	≥98.0% [4]	Not specified	High-purity reference material for quantitative analysis.
Commercial Batch 1 (with dispersant)	Not Specified	40.3% [3]	Not fully reported, but HPLC indicates 20-30% impurities. [3]	The dye is formulated with a dispersant (sodium ligninsulfonate). [3]
Commercial Batch 2 (with dispersant)	Not Specified	31.0% [3]	0.8% 2-[3-Methyl-4-(4-nitro-phenylazo)-phenylamine]ethanol. [3]	Also formulated with a dispersant. [3] HPLC analysis showed a 70-80% peak area for the dye, suggesting other impurities. [3]

Experimental Protocols

Accurate determination of **Disperse Red 17** purity relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two common and effective techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a precise method for separating, identifying, and quantifying the components of a mixture, making it ideal for assessing the purity of dyes.[\[5\]](#)

Objective: To separate **Disperse Red 17** from its impurities and quantify its purity by calculating the area percentage of the main dye peak relative to the total peak area.

Instrumentation and Reagents:

- High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Ammonium acetate.[6]
- **Disperse Red 17** analytical standard (≥98.0% purity).[4]
- Commercial **Disperse Red 17** sample.

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate mixture of acetonitrile and an aqueous buffer (e.g., 10 mmol ammonium acetate, pH 3.6).[6] A gradient elution is often used to effectively separate a wide range of impurities.[5]
- Standard Solution Preparation: Accurately weigh and dissolve the **Disperse Red 17** analytical standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
- Sample Solution Preparation: Prepare a solution of the commercial **Disperse Red 17** sample in the same solvent as the standard. The concentration should fall within the range of the calibration curve.
- Chromatographic Conditions:
 - Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).[5]

- Mobile Phase: Gradient of acetonitrile and water (or ammonium acetate buffer).[\[5\]](#)[\[6\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)
- Injection Volume: 10 µL.[\[5\]](#)
- Detection Wavelength: Set the detector to the maximum absorbance wavelength (λ_{max}) of **Disperse Red 17** (approximately 505 nm) and a lower UV wavelength (e.g., 254 nm) to detect non-colored impurities.[\[3\]](#)[\[7\]](#)
- Column Temperature: 30 °C.[\[5\]](#)
- Data Analysis:
 - Inject the standard solutions to establish a calibration curve of peak area versus concentration.
 - Inject the sample solution and identify the peak corresponding to **Disperse Red 17** based on its retention time compared to the standard.
 - Calculate the purity of the commercial sample by determining the percentage of the peak area of **Disperse Red 17** relative to the total area of all peaks in the chromatogram.

UV-Vis Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a simpler, cost-effective method for determining the concentration of a dye in a solution, assuming that impurities do not significantly absorb at the λ_{max} of the dye.[\[8\]](#)

Objective: To determine the concentration of **Disperse Red 17** in a sample by measuring its absorbance at its λ_{max} .

Instrumentation and Reagents:

- UV-Vis Spectrophotometer.
- Matched quartz cuvettes.

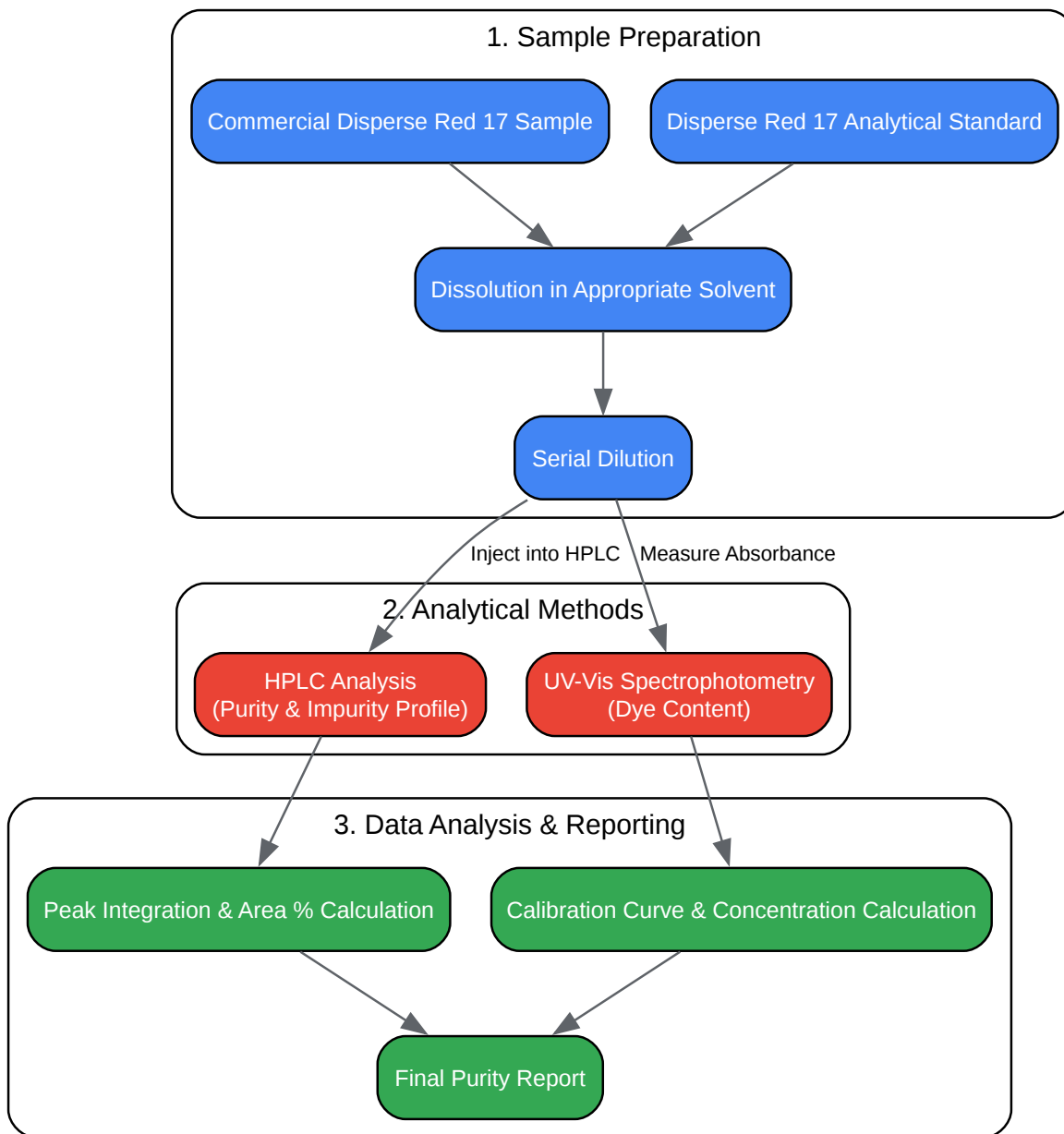
- Suitable solvent (e.g., ethanol, acetone).[9]
- **Disperse Red 17** analytical standard.
- Commercial **Disperse Red 17** sample.

Procedure:

- **Determination of λ_{max} :** Prepare a dilute solution of the **Disperse Red 17** standard in the chosen solvent. Scan the solution across the UV-Vis spectrum (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λ_{max}).
- **Standard Solution Preparation:** Prepare a stock solution of the **Disperse Red 17** analytical standard of known concentration. Create a series of dilutions from the stock solution to prepare at least five standards of different concentrations.
- **Calibration Curve:** Measure the absorbance of each standard solution at the λ_{max} . Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert Law.
- **Sample Preparation:** Accurately weigh the commercial **Disperse Red 17** sample and dissolve it in the same solvent to a concentration that is expected to fall within the linear range of the calibration curve.
- **Sample Analysis:** Measure the absorbance of the sample solution at the λ_{max} .
- **Concentration Determination:** Use the equation of the line from the calibration curve to calculate the concentration of **Disperse Red 17** in the sample solution. The dye content in the commercial sample can then be calculated based on the initial weight of the sample and the final volume of the solution.

Visualizing the Purity Assessment Workflow

A systematic workflow is essential for the accurate and reproducible purity assessment of commercial dyes. The following diagram, generated using Graphviz, illustrates the key stages of this process.



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